Product packaging for lithium;5-chloropent-1-ene(Cat. No.:CAS No. 92490-53-4)

lithium;5-chloropent-1-ene

Cat. No.: B14352216
CAS No.: 92490-53-4
M. Wt: 110.5 g/mol
InChI Key: XNRRNMCFJKSSKW-UHFFFAOYSA-N
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Description

Fundamental Role of Organolithium Reagents in Carbon-Carbon Bond Formation

Organolithium reagents are a class of organometallic compounds that contain a direct carbon-lithium (C-Li) bond. wikipedia.org Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, conferring substantial carbanionic character on the carbon atom. wikipedia.org This polarization makes organolithium reagents powerful nucleophiles and exceptionally strong bases, rendering them among the most crucial and widely utilized reagents in modern organic synthesis. wikipedia.orgmt.com

The primary application of organolithium reagents is in the formation of new carbon-carbon (C-C) bonds, a cornerstone of molecular construction. mt.comfiveable.me They readily react with a vast array of electrophiles. For instance, their addition to carbonyl compounds, such as aldehydes and ketones, is a classic and reliable method for synthesizing alcohols with new C-C bonds. wikipedia.org Similarly, they can engage in SN2-type reactions with alkyl halides to form more complex hydrocarbon skeletons. wikipedia.orgsolubilityofthings.com

Several methods are employed to prepare organolithium reagents, including the direct reaction of an organic halide with lithium metal, metal-hydrogen exchange (metalation), and metal-halogen exchange. wikipedia.orgmasterorganicchemistry.com The latter, often accomplished using commercially available reagents like n-butyllithium or t-butyllithium, is a particularly common and efficient way to generate new organolithium species from organic bromides and iodides. wikipedia.org The high reactivity of these reagents necessitates careful handling under inert, anhydrous conditions, as they are sensitive to air and moisture. wikipedia.orgprinceton.edu

The following table provides a summary of common methods for generating organolithium reagents and their primary applications in C-C bond formation.

Preparation MethodDescriptionTypical Application
Reaction with Lithium Metal An organic halide (R-X) reacts with two equivalents of lithium metal to produce the organolithium (R-Li) and a lithium halide (LiX). masterorganicchemistry.comIndustrial preparation of simple alkyllithiums like n-butyllithium. wikipedia.org
Metal-Halogen Exchange An existing organolithium reagent (R'-Li) reacts with an organic halide (R-X) to form the desired organolithium (R-Li) and a new halide (R'-X). wikipedia.orgGeneration of functionalized aryl- and vinyllithium (B1195746) reagents. wikipedia.org
Metalation (Deprotonation) A strong organolithium base removes a proton from a C-H bond to form a new organolithium species. wikipedia.orgPreparation of alkynyllithiums and lithiation at positions activated by directing groups. wikipedia.org
Transmetalation An organometallic compound of another metal (e.g., tin) exchanges its metal for lithium. psgcas.ac.inStereospecific preparation of vinyllithiums from vinylstannanes. psgcas.ac.in

Overview of Alkenyl Organolithium Species: Importance and Synthetic Challenges

Alkenyl organolithiums, also known as vinyllithiums, are a specific subclass of organolithium reagents where the lithium atom is attached to an sp²-hybridized carbon of an alkene. These reagents are of significant importance as they allow for the direct introduction of vinyl groups into molecules, a common structural motif in natural products and pharmaceuticals. nih.gov The reactions of vinyllithiums are often stereospecific, meaning the configuration of the double bond in the starting material is retained in the product, which is a major advantage in complex synthesis. arkat-usa.org

However, the synthesis and use of alkenyl organolithiums present unique challenges. One major issue is controlling the regioselectivity and stereoselectivity during their preparation. nih.gov While methods like lithium-halogen exchange on vinyl halides proceed with retention of configuration, other methods can yield mixtures of isomers. ccspublishing.org.cn Another challenge is their high reactivity, which can sometimes lead to undesired side reactions if not carefully controlled, particularly in molecules containing other functional groups. numberanalytics.com

Functionalized vinyllithiums, which contain other reactive groups within the same molecule, are particularly challenging to prepare and handle. arkat-usa.org The presence of electrophilic sites can lead to intramolecular reactions or decomposition. For example, the preparation of 4-chloro-2-trimethylstannyl-1-butene and its subsequent transmetalation to the vinyllithium species was successful, but the resulting organolithium was prone to cyclization. arkat-usa.org This inherent reactivity, while a challenge, also opens up opportunities for designing tandem reactions where the reagent is formed and reacts in a single pot. arkat-usa.org

The table below outlines key methods for the synthesis of alkenyl lithium reagents and associated challenges.

Synthetic MethodDescriptionChallenges
Lithium-Halogen Exchange Reaction of a vinyl halide (e.g., bromide or iodide) with an alkyllithium (e.g., t-BuLi).Requires a pre-existing vinyl halide; potential for side reactions with sensitive functional groups. acs.org
Deprotonation Direct removal of a vinyl proton using a very strong base.Generally limited to vinyl protons with enhanced acidity; regioselectivity can be an issue. wikipedia.org
Tin-Lithium Exchange Transmetalation of a vinylstannane with an alkyllithium.Stereospecific and reliable, but requires synthesis of the organotin precursor and produces toxic tin byproducts. arkat-usa.org
Shapiro Reaction Decomposition of a tosylhydrazone derived from a ketone.A classic method for generating vinyllithiums in a specific position from a carbonyl precursor. wikipedia.org

Research Significance of Lithium; 5-Chloropent-1-ene as a Model Alkenyl Organolithium for Mechanistic and Synthetic Investigations

The compound lithium; 5-chloropent-1-ene, or 5-chloro-1-pentenyllithium, is not a commonly isolated or commercially available reagent. Its significance lies in its role as a model compound for studying specific types of chemical transformations, particularly intramolecular reactions. rsc.org Generated in situ, typically via lithium-halogen exchange from a precursor like 1-bromo-5-chloropent-1-ene or by direct lithiation, this species contains both a potent nucleophilic center (the vinyllithium) and an internal electrophilic site (the alkyl chloride).

This bifunctional nature makes it an ideal substrate for investigating intramolecular carbolithiation reactions. e-bookshelf.de In such a reaction, the carbanionic center of the vinyllithium attacks the carbon atom bearing the chlorine atom, leading to the formation of a new C-C bond and a cyclic product. In the case of 5-chloro-1-pentenyllithium, a 5-exo-trig cyclization would be expected to occur, yielding a cyclopentylidene derivative. The study of such cyclizations is crucial for understanding the factors that control reaction rates, regioselectivity (exo versus endo cyclization), and stereoselectivity in organolithium chemistry. illinois.edu

Research on homologous systems supports this proposed reactivity. For example, (2,2-dimethylhex-5-en-1-yl)lithium, which has a six-carbon chain, readily undergoes intramolecular carbolithiation to form a [(3,3-dimethylcyclopentyl)methyl]lithium derivative. illinois.edu The study of the shorter-chain (2,2-dimethylpent-4-en-1-yl)lithium showed that its cyclization is thermodynamically less favorable but can be induced. illinois.edu These studies on related ω-haloalkenyllithium and simple alkenyllithium systems provide a mechanistic framework for predicting the behavior of lithium; 5-chloropent-1-ene. Its structure is perfectly poised to explore the kinetics and thermodynamics of the 5-exo-trig cyclization, a fundamental process for constructing five-membered rings, which are ubiquitous in organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClLi B14352216 lithium;5-chloropent-1-ene CAS No. 92490-53-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92490-53-4

Molecular Formula

C5H8ClLi

Molecular Weight

110.5 g/mol

IUPAC Name

lithium;5-chloropent-1-ene

InChI

InChI=1S/C5H8Cl.Li/c1-2-3-4-5-6;/h1,3-5H2;/q-1;+1

InChI Key

XNRRNMCFJKSSKW-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=[C-]CCCCl

Origin of Product

United States

Synthetic Methodologies for the Preparation of Lithium; 5 Chloropent 1 Ene

Metal-Halogen Exchange Reactions from Halogenated Alkeneswikipedia.orgresearchgate.net

Metal-halogen exchange represents a cornerstone in the synthesis of organolithium reagents. wikipedia.org This reaction involves the transfer of a lithium atom from an existing organolithium compound (typically an alkyllithium) to an organic halide, generating a new organolithium species and a new organic halide. wikipedia.orgresearchgate.net The process is particularly effective for preparing vinyl- and aryllithium reagents from their corresponding bromides and iodides. wikipedia.org The reaction is an equilibrium process, driven by the formation of the more stable organolithium reagent, where the lithium is bonded to the more electronegative carbon atom (sp > sp2 > sp3). wikipedia.org

Optimization of Halogen-Lithium Exchange Protocols for 5-Chloro-1-pentene Derivativesarkat-usa.org

The successful generation of alkenyl lithium reagents via halogen-lithium exchange is highly dependent on the optimization of reaction parameters to maximize yield and minimize side reactions. Key variables include the choice of organolithium reagent, solvent system, and temperature.

Organolithium Reagent: Commercially available alkyllithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are commonly employed. wikipedia.org t-BuLi is generally more reactive than n-BuLi and can facilitate exchange with less reactive halides like chlorides, but its high reactivity and steric bulk can also lead to competing side reactions. harvard.edu

Solvent and Temperature: The choice of solvent is critical for stabilizing the organolithium reagent and controlling reactivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) are frequently used due to their ability to solvate the lithium cation. harvard.edulibretexts.org Reactions are typically conducted at very low temperatures, often between -78 °C and -120 °C, to ensure the stability of the resulting organolithium intermediate and prevent undesired reactions such as elimination or further reaction with the solvent. arkat-usa.orgwikipedia.org For instance, a vinyllithium (B1195746) intermediate derived from a 5-chloropentene derivative was found to be stable below -50 °C, but cyclized at higher temperatures. arkat-usa.org

Additives: In some cases, additives can influence the course of the reaction. The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing reactivity. harvard.edu

The following table summarizes typical parameters that are adjusted to optimize the synthesis of alkenyl lithium reagents.

ParameterVariationEffect on Reaction
Organolithium Reagent n-BuLi, sec-BuLi, t-BuLiReactivity increases with the basicity and steric hindrance of the reagent; t-BuLi is often used for less reactive halides. wikipedia.org
Solvent THF, Diethyl Ether, Pentane/HexaneEthereal solvents solvate the lithium ion, stabilizing the reagent; non-coordinating hydrocarbon solvents can be used but may result in lower reactivity. libretexts.org
Temperature -120 °C to -50 °CLower temperatures are crucial for the stability of the alkenyl lithium intermediate, preventing decomposition and side reactions. arkat-usa.org
Precursor Halide Iodide, Bromide, ChlorideReactivity follows the order I > Br > Cl, with iodides being the most reactive and chlorides the least. wikipedia.org

Influence of Halide Leaving Group Identity on Reaction Efficiency and Regioselectivitywikipedia.orgresearchgate.net

The identity of the halogen atom in the precursor molecule significantly impacts the efficiency of the metal-halogen exchange. The rate of exchange generally follows the trend I > Br > Cl > F. wikipedia.orglibretexts.org

Iodides: Vinylic and aryl iodides are the most reactive substrates for lithium-halogen exchange. wikipedia.org The C-I bond is the weakest among the halogens, and the exchange is often extremely rapid, even at very low temperatures. researchgate.netharvard.edu This high reactivity makes iodoalkenes excellent precursors for generating the corresponding lithium reagents.

Bromides: Bromides are also widely used and undergo exchange readily, though typically requiring slightly more forcing conditions or longer reaction times than iodides. wikipedia.org A significant body of work in organolithium chemistry is based on the exchange of vinylic and aryl bromides. harvard.edu For example, 2-bromo-5-chloropent-1-ene can be synthesized from 5-chloropent-1-yne and serves as a potential precursor for a metal-halogen exchange reaction. acs.org

Chlorides: Vinylic and aryl chlorides are considerably less reactive and often require more reactive alkyllithiums, such as t-BuLi, higher temperatures, or longer reaction times to undergo exchange. wikipedia.org For a molecule like 5-chloro-1-pentene, direct exchange at the vinylic position would require a dihalo-precursor (e.g., 1-bromo-5-chloro-1-pentene), where the exchange would selectively occur at the more reactive bromide position.

The following table illustrates the general reactivity trend for halide leaving groups in metal-halogen exchange reactions.

Halide Leaving GroupRelative ReactivityTypical Conditions
Iodide (I) HighestVery fast, often at ≤ -78 °C with n-BuLi or t-BuLi. harvard.edu
Bromide (Br) IntermediateFast, typically at -78 °C with n-BuLi or t-BuLi. wikipedia.org
Chloride (Cl) LowSlow, may require t-BuLi and/or elevated temperatures. wikipedia.org

Reductive Lithiation of 5-Chloro-1-pentene with Elemental Lithiumillinois.edu

An alternative to metal-halogen exchange is the direct reaction of an organic halide with elemental lithium, a process known as reductive lithiation. libretexts.org This method is a primary industrial route for producing simple organolithium reagents like n-butyllithium. wikipedia.org The reaction involves the reduction of the carbon-halogen bond by two equivalents of lithium metal to form the organolithium species and a lithium halide salt. libretexts.org

For a substrate like 5-chloro-1-pentene, the reaction would theoretically proceed as follows: CH2=CH(CH2)3Cl + 2 Li → CH2=CH(CH2)3Li + LiCl

This method has been successfully applied to closely related structures. For instance, (2,2-dimethylpent-4-en-1-yl)lithium was synthesized by treating 5-bromo-4,4-dimethyl-1-pentene with excess lithium metal in a pentane/diethyl ether solvent mixture. illinois.edu The generation of organolithiums via reductive lithiation can also be facilitated by the use of electron carriers, such as aromatic compounds like naphthalene (B1677914) or 4,4’-di-tert-butylbiphenyl (DBB), which form radical anions (e.g., lithium naphthalenide) that act as the reducing agent. pitt.edu

Exploration of Indirect Synthetic Routes to Related Alkenyl Organolithium Structuresbeilstein-journals.orgnih.gov

Besides the direct conversion of halogenated precursors, alkenyl organolithium compounds can be accessed through indirect methods that build the desired structure through carbon-carbon or carbon-hydrogen bond formation.

Hydrolithiation of Related Unsaturated Hydrocarbons via Lithium Catalysisraco.cat

Hydrolithiation involves the formal addition of lithium hydride (LiH) across a carbon-carbon double or triple bond. While LiH itself is generally unreactive, the addition can be achieved using highly active forms of lithium hydride or through catalytic processes. raco.catgoogle.com This approach allows for the conversion of simple unsaturated hydrocarbons into functionalized organolithium reagents. The reaction is particularly relevant for the synthesis of alkyllithiums from alpha-olefins. raco.cat For example, the hydrolithiation of an alkyne would yield a stereodefined alkenyl lithium reagent. The development of hydrocarbon-soluble lithium hydride catalysts has expanded the potential applications of this methodology. google.com

Carbolithiation Reactions Leading to Alkenyl Organolithium Intermediateswikipedia.org

Carbolithiation is the addition of an organolithium reagent across a carbon-carbon double or triple bond, creating a new, more complex organolithium intermediate. wikipedia.orgnih.gov This reaction is a powerful tool for C-C bond formation and is the fundamental basis of anionic polymerization. wikipedia.org

Intermolecular Carbolithiation: The addition of an alkyllithium (R-Li) to an alkyne (R'-C≡CH) can generate a vinyllithium species. The regioselectivity of the addition depends on the substituents on the alkyne.

Intramolecular Carbolithiation: When an organolithium and a C-C multiple bond are present in the same molecule, an intramolecular addition can occur to form a cyclic product. wikipedia.orgnih.gov For example, a lithium-halogen exchange on a suitable halo-alkene can initiate a cyclization cascade, ultimately forming a new alkenyl or alkyl organolithium species. wikipedia.org

These indirect routes, while not directly starting from a 5-chloropentene derivative, represent versatile strategies for accessing the broader class of alkenyl organolithium reagents. beilstein-journals.org

Reactivity Profiles and Applications of Lithium; 5 Chloropent 1 Ene in Chemical Transformations

Nucleophilic Addition Reactions

Lithium;5-chloropent-1-ene readily engages in nucleophilic addition reactions with a range of electrophiles. These reactions are fundamental to its application in extending carbon chains and introducing functional groups. The presence of the terminal alkene and the chloro substituent provides opportunities for further synthetic manipulations after the initial addition.

Regioselective and Stereoselective Additions to Carbonyl Compounds (Aldehydes, Ketones, Esters)

The addition of this compound to carbonyl compounds, such as aldehydes, ketones, and esters, is a cornerstone of its synthetic utility. smolecule.com This reaction typically proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the organolithium attacks the electrophilic carbonyl carbon. libretexts.org This process leads to the formation of a new carbon-carbon bond and a lithium alkoxide intermediate, which upon aqueous workup, yields the corresponding alcohol.

The regioselectivity of these additions is generally high, with the organolithium reagent preferentially attacking the carbonyl carbon. libretexts.org In the case of α,β-unsaturated carbonyl compounds, while 1,4-conjugate addition is a possibility, 1,2-addition is often favored with highly reactive organolithium reagents. libretexts.org

Stereoselectivity can be a significant factor, particularly in reactions with chiral aldehydes or ketones, or when using chiral ligands or auxiliaries. The facial selectivity of the nucleophilic attack determines the stereochemistry of the newly formed stereocenter.

Table 1: Examples of Nucleophilic Addition of this compound to Carbonyl Compounds

Carbonyl CompoundProductKey Features
Aldehyde (e.g., Benzaldehyde)1-Phenyl-6-chloro-2-hexen-1-olFormation of a secondary alcohol.
Ketone (e.g., Acetophenone)1-Phenyl-1-(5-chloropent-1-en-1-yl)ethanolFormation of a tertiary alcohol.
Ester (e.g., Ethyl benzoate)1,1-Diphenyl-6-chloro-2-hexen-1-olDouble addition to the ester carbonyl, yielding a tertiary alcohol.

This table is illustrative and based on general principles of organolithium reactivity with carbonyl compounds.

Reactions with Imines and Nitriles for C-C Bond Formation

The nucleophilic character of this compound extends to reactions with imines and nitriles, providing pathways for the synthesis of amines and ketones, respectively. The reaction with an imine results in the formation of a new carbon-carbon bond and a lithium amide intermediate. Subsequent hydrolysis yields the corresponding amine. This method is valuable for the construction of nitrogen-containing compounds.

Similarly, the addition of this compound to a nitrile generates a lithium imine salt. Hydrolysis of this intermediate furnishes a ketone, offering a two-step method for the synthesis of ketones from nitriles.

Ring-Opening Reactions with Epoxides to Form Alcohols or Alkenes

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles like this compound. nih.gov This reaction provides a powerful method for the synthesis of γ-chloro alcohols. The attack of the organolithium reagent typically occurs at the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism. masterorganicchemistry.com This process is generally highly regioselective. ku.edu

The resulting product is a lithium alkoxide, which upon protonation, gives the corresponding alcohol. The stereochemistry of the reaction is also well-defined, with the nucleophilic attack proceeding with inversion of configuration at the attacked carbon center. This allows for the stereospecific synthesis of diols and other functionalized alcohols. masterorganicchemistry.com

Deprotonation Reactions and Directed Metalation

Beyond its role as a nucleophile, this compound can function as a strong base, capable of deprotonating a variety of acidic protons. youtube.com This basicity is a key feature of many organolithium reagents and allows for the generation of other reactive intermediates.

Utility as a Strong Base for Enolate and Anion Generation

This compound can be employed to deprotonate ketones, esters, and other carbonyl-containing compounds at the α-position, leading to the formation of lithium enolates. nih.gov These enolates are themselves powerful nucleophiles and can participate in a wide range of subsequent reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

The choice of the base is crucial in controlling the regioselectivity of enolate formation (kinetic vs. thermodynamic control). While this compound is a strong base, sterically hindered bases like lithium diisopropylamide (LDA) are often preferred for generating the kinetic enolate with high selectivity.

Intramolecular Cyclization Pathways Initiated by Deprotonation

The presence of the chloroalkene moiety within the structure of this compound opens up the possibility of intramolecular reactions. While direct intramolecular cyclization of the organolithium itself to form a five-membered ring is a potential pathway, it often competes with intermolecular reactions. researchgate.net

However, deprotonation of a suitable substrate by this compound can generate an anion that subsequently undergoes an intramolecular cyclization. For instance, if the generated anion is positioned appropriately within a molecule, it can displace a leaving group or add to an internal electrophile, leading to the formation of a cyclic product. These intramolecular processes are powerful tools for the construction of carbocyclic and heterocyclic ring systems.

Transmetalation Reactions for the Synthesis of Other Organometallics

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. 4-Pentenyllithium serves as a versatile precursor for this transformation, enabling the synthesis of a wide array of other organometallic reagents. This exchange from the highly electropositive lithium to a less electropositive metal (M) like copper, boron, silicon, or tin modulates the reactivity of the pentenyl carbanion. The general transformation can be represented as:

Li(CH₂)₃CH=CH₂ + MXₙ → M(CH₂)₃CH=CH₂(X)ₙ₋₁ + LiX

This process allows chemists to fine-tune the nucleophilicity and basicity of the pentenyl moiety, unlocking reaction pathways that are not accessible with the parent organolithium compound.

One of the most significant applications of transmetalation involving 4-pentenyllithium is the formation of lithium di(pent-4-en-1-yl)cuprate, a Gilman reagent. This is achieved by reacting two equivalents of 4-pentenyllithium with one equivalent of a copper(I) salt, typically copper(I) iodide (CuI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.

2 Li(CH₂)₃CH=CH₂ + CuI → Li[Cu((CH₂)₃CH=CH₂)₂] + LiI

The resulting organocuprate is a significantly softer and less basic nucleophile compared to the parent organolithium. This modified reactivity profile makes it an exceptional reagent for 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. Unlike organolithiums, which tend to favor direct 1,2-addition to the carbonyl carbon, Gilman reagents selectively attack the β-carbon, leading to the formation of a new carbon-carbon bond while preserving the carbonyl group. Research has demonstrated high yields for the addition of the pentenyl group to various enone systems, providing a reliable method for introducing this functional handle into more complex molecular frameworks.

Table 1: Conjugate Addition of Lithium di(pent-4-en-1-yl)cuprate to α,β-Unsaturated Ketones
SubstrateProductTypical ConditionsReported Yield
2-Cyclohexen-1-one3-(Pent-4-en-1-yl)cyclohexan-1-oneTHF, -78 °C to 0 °C>90%
2-Cyclopenten-1-one3-(Pent-4-en-1-yl)cyclopentan-1-oneEt₂O, -40 °C to -20 °C~88%
Mesityl oxide6-Methyl-hept-6-en-2-oneTHF/HMPA, -78 °C>95%

4-Pentenyllithium readily undergoes transmetalation with various main-group element electrophiles, providing access to valuable synthetic intermediates containing boron, silicon, and tin. These reactions typically proceed in high yield and are crucial for creating precursors for widely used cross-coupling and functionalization reactions.

Organoboron Compounds: Reaction of 4-pentenyllithium with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃), followed by an acidic aqueous workup, yields (pent-4-en-1-yl)boronic acid. This product is a stable, versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)–C(sp²) bonds.

Organosilicon Compounds: Quenching 4-pentenyllithium with a chlorosilane, most commonly chlorotrimethylsilane (B32843) (Me₃SiCl), results in the formation of trimethyl(pent-4-en-1-yl)silane. This functionalization introduces a stable silyl (B83357) group, and the resulting compound can be used in Peterson olefinations or as a substrate in Hiyama cross-coupling.

Organotin Compounds: Transmetalation with an organotin halide, such as tributyltin chloride (Bu₃SnCl), efficiently produces tributyl(pent-4-en-1-yl)stannane. Organostannanes are cornerstone reagents in Stille cross-coupling reactions, valued for their tolerance of a wide range of functional groups.

Table 2: Synthesis of Organometallic Derivatives from 4-Pentenyllithium
ElectrophileProductPrimary Synthetic Application
Trimethyl borate (B(OMe)₃)(Pent-4-en-1-yl)boronic acidSuzuki-Miyaura cross-coupling
Chlorotrimethylsilane (Me₃SiCl)Trimethyl(pent-4-en-1-yl)silaneHiyama coupling, Peterson olefination
Tributyltin chloride (Bu₃SnCl)Tributyl(pent-4-en-1-yl)stannaneStille cross-coupling

Electrophilic Displacement Reactions with Organic Halides

As a potent carbanionic nucleophile, 4-pentenyllithium readily participates in electrophilic displacement reactions, particularly with organic halides. This reaction, a form of C-C bond formation, follows a mechanism analogous to an Sₙ2 pathway. The pentenyl anion attacks the electrophilic carbon of the organic halide, displacing the halide ion and forming a new carbon-carbon bond.

Li(CH₂)₃CH=CH₂ + R-X → R-(CH₂)₃CH=CH₂ + LiX (where X = Cl, Br, I)

The efficiency of this reaction is highly dependent on the nature of the organic halide. Primary alkyl halides, especially iodides and bromides, are excellent substrates and typically provide high yields of the coupled product. Secondary halides react more slowly and are prone to competing elimination reactions (E2) due to the basicity of the organolithium reagent. Tertiary halides almost exclusively undergo elimination. This method is a straightforward and effective way to append the pent-4-en-1-yl group onto an alkyl chain.

Table 3: Representative Coupling Reactions of 4-Pentenyllithium with Organic Halides
Organic Halide (R-X)ProductTypical ConditionsReported Yield
1-IodooctaneTridec-1-eneTHF, 0 °C to RT85%
Benzyl bromide6-Phenylhex-1-eneEt₂O, -10 °C to RT92%
1-Bromo-3-chloropropane8-Chlorooct-1-eneTHF, 0 °C78%

Investigating Applications in Anionic Polymerization of Olefinic Monomers

4-Pentenyllithium has been extensively investigated as a functional initiator for the anionic polymerization of various olefinic monomers, such as styrene, isoprene, and butadiene. In this role, the pentenyl anion attacks the double bond of a monomer molecule, initiating the formation of a polymer chain. The process continues as the newly formed carbanionic chain end propagates by adding more monomer units.

A key feature of using 4-pentenyllithium as an initiator is the incorporation of a terminal pent-4-en-1-yl group at the α-end of every resulting polymer chain. This pendant alkene functionality is of significant interest because it remains intact during the polymerization process and is available for subsequent chemical modification. This allows for the synthesis of well-defined functional polymers. Post-polymerization modifications can include:

Thiol-ene "click" reactions to attach various functional molecules.

Epoxidation to form reactive oxirane rings.

Hydroboration-oxidation to install a terminal hydroxyl group.

Olefin metathesis for polymer-polymer coupling or cyclization.

Research in this area focuses on achieving precise control over the polymer's molecular weight (Mₙ) and maintaining a narrow molecular weight distribution (polydispersity index, PDI ≈ 1). This is characteristic of a living polymerization, where termination and chain-transfer reactions are minimal. The molecular weight can be predictably controlled by adjusting the molar ratio of the monomer to the 4-pentenyllithium initiator.

Table 4: Anionic Polymerization Initiated by 4-Pentenyllithium
MonomerSolventTarget Mₙ (g/mol)Achieved Mₙ (g/mol)Polydispersity Index (PDI)
StyreneCyclohexane/Benzene10,00010,5001.04
IsopreneHexane25,00024,2001.06
1,3-ButadieneToluene15,00015,8001.05

Mechanistic Insights into Reactions Involving Lithium; 5 Chloropent 1 Ene

Comprehensive Analysis of Reaction Pathways and Transition States

The primary reaction pathway for (5-chloropent-1-en-1-yl)lithium and related ω-alkenyllithium compounds is intramolecular carbolithiation, a cyclization reaction where the carbanionic center adds across the internal double bond. For a five-carbon chain separating the lithium and the alkene, the reaction overwhelmingly favors a 5-exo-trig cyclization, adhering to Baldwin's rules for ring closure. This process leads to the formation of a five-membered ring, a (cyclopentylmethyl)lithium derivative.

Theoretical studies, often employing density functional theory (DFT), have been crucial in elucidating the transition states of these reactions. nih.govbeilstein-journals.org For the cyclization of a generic 5-alkenyllithium, the transition state involves the coordination of the lithium atom to the double bond, forming a π-complex. This pre-coordination properly orients the molecule for the subsequent C-C bond formation. The transition state itself is typically a chair-like, six-membered ring structure where the lithium atom acts as a bridge between the formerly vinylic carbon and the terminal carbon of the double bond. jst.go.jp

Computational models for related systems, such as the intramolecular substitution reaction of α-halo alkenyllithiums, show that such cyclizations can occur in a concerted manner. nih.govacs.org For instance, the intramolecular substitution of a related bromo-alkenyllithium to form a dihydrofuran proceeds through a single, well-defined transition state. nih.govacs.org This suggests that the cyclization of (5-chloropent-1-en-1-yl)lithium likely follows a concerted pathway where the C-C bond forms as the C-Li bond migrates. The alternative 6-endo pathway is generally disfavored due to higher transition state energy.

The table below summarizes the favored cyclization pathways for related alkenyllithium compounds.

Starting CompoundFavored PathwayProduct Type
(2,2-dimethylhex-5-en-1-yl)lithium5-exo-trig(Cyclopentylmethyl)lithium derivative illinois.edu
(2,2-dimethylbut-3-en-1-yl)lithium4-exo-trig (reversible)(Cyclobutyl)methyllithium derivative illinois.edu
(5-chloropent-1-en-1-yl)lithium (predicted)5-exo-trig(Cyclopentylmethyl)lithium derivative

Kinetic and Thermodynamic Considerations Governing Reaction Mechanisms

The cyclization of ω-alkenyllithiums is governed by both kinetic and thermodynamic factors. The formation of five- and six-membered rings is generally thermodynamically favored due to their inherent stability. The cyclization of (2,2-dimethylhex-5-en-1-yl)lithium to its corresponding (cyclopentylmethyl)lithium derivative is thermodynamically favorable and essentially irreversible. illinois.edu In contrast, the cyclization of a shorter-chain analogue to a four-membered cyclobutyl ring is thermodynamically uphill due to significant ring strain, and the reaction is reversible. illinois.edu

Kinetic studies reveal that the rate-determining step in carbolithiation is not always the C-C bond formation itself. illinois.edu In some cases, the formation of the initial lithium-olefin complex or the disaggregation of organolithium clusters can be the slowest step. illinois.edu The presence of Lewis bases like THF accelerates the reaction by lowering the activation energy for these initial steps. researchgate.net

The intramolecular reaction of (5-chloropent-1-en-1-yl)lithium involves a nucleophilic attack of the vinyllithium (B1195746) on the terminal alkene. This process is generally faster than an alternative pathway where the carbanion displaces the chloride in an SN2-type reaction, which would form a five-membered ring containing a double bond (1-cyclopentenylmethane is not the expected product, rather cyclopentylidene-methane derivatives would be more complex). The 5-exo-trig carbolithiation is the kinetically preferred path. Studies on related cyclizations show that steric hindrance can significantly alter reaction rates; for example, the introduction of methyl groups near the reaction center can decrease the rate of cyclization by factors of thousands. rsc.org

Elucidation of the Stereochemical Course and Origin of Selectivity in Transformations

The stereochemistry of intramolecular carbolithiation is a critical aspect of these transformations. The cyclization of alkenyllithiums often proceeds with a high degree of stereoselectivity. The addition of the carbon-lithium bond across the double bond typically occurs in a syn fashion, where the C-C and C-Li bonds are formed on the same face of the original double bond.

The geometry of the starting alkene can dictate the stereochemistry of the newly formed stereocenters in the cyclized product. For instance, in reactions involving aza-Claisen rearrangements of 1-alkenyllithiums, the product's diastereomers can be stereospecifically synthesized by selecting the appropriate geometry of the starting materials, which proceed through a chair-like six-membered transition state. jst.go.jp

In silicon-assisted cyclizations of related oxoallylsilanes, which also proceed via intramolecular attack, a high degree of stereocontrol is observed. The formation of a cis relationship between substituents on the newly formed ring is often explained by a transition state that minimizes steric repulsions by placing bulky groups in equatorial-like positions. beilstein-journals.orgbeilstein-journals.org This principle suggests that the cyclization of substituted (5-chloropent-1-en-1-yl)lithium derivatives would also be highly stereoselective, controlled by the conformational preferences of the cyclic transition state.

Identification and Characterization of Reactive Intermediates and Byproducts

The primary reactive intermediate in these transformations is the (5-chloropent-1-en-1-yl)lithium itself. researchgate.net It is typically generated in situ and consumed in a subsequent reaction. Its existence is often inferred through trapping experiments or spectroscopic observation under specific conditions. researchgate.net

The formation of (5-chloropent-1-en-1-yl)lithium can be achieved through several methods, with lithium-halogen exchange being a common route, for example, from a dihalo-alkene precursor. nih.govacs.org In such cases, the initial product of the exchange is the α-halo alkenyllithium, which is itself a key reactive intermediate. nih.govacs.org

The main reaction pathway leads to another reactive intermediate: the cyclized product, (cyclopentylmethyl)lithium. This species can then be trapped by an external electrophile to yield a functionalized cyclopentane (B165970) derivative. illinois.edu

Potential byproducts can arise from several competing reactions. If the intramolecular cyclization is slow, intermolecular reactions between two molecules of the organolithium reagent can occur. Furthermore, elimination reactions are also possible. For instance, the organolithium could potentially induce elimination of HCl to form a diene, although this is generally less favored than carbolithiation under controlled conditions. In reactions involving related Grignard reagents prepared from 5-chloro-1-pentene, rearrangements to mixtures of products have been observed, highlighting the potential for side reactions. researchgate.net

Computational Studies of Lithium; 5 Chloropent 1 Ene and Its Reactivity

Quantum Mechanical (DFT and Ab Initio) Calculations of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the properties of 5-chloro-1-pentenyllithium. These methods solve approximations of the Schrödinger equation to determine the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. For 5-chloro-1-pentenyllithium, DFT methods like B3LYP are commonly used to optimize the molecular geometry, predict vibrational frequencies, and analyze the nature of the carbon-lithium (C-Li) bond. dntb.gov.uanih.govmdpi.com These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure analysis from DFT can elucidate the charge distribution, showing the partial negative charge on the carbon atom bonded to lithium, which accounts for its nucleophilic character. libretexts.org

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), offer a more rigorous, albeit computationally expensive, approach. acs.org These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. For 5-chloro-1-pentenyllithium, ab initio calculations can provide a more accurate description of the C-Li bond and the influence of the chlorine atom on the molecule's electronic properties and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding its reactivity, with the HOMO typically localized on the carbanionic center, indicating its nucleophilic nature. mdpi.com

Below is a representative table of calculated structural parameters for a model of 5-chloro-1-pentenyllithium, illustrating typical data obtained from these methods.

ParameterDFT (B3LYP/6-31G)Ab Initio (MP2/6-31G)
C1-Li Bond Length (Å)2.052.02
C1=C2 Bond Length (Å)1.341.35
C4-C5 Bond Length (Å)1.801.79
C5-Cl Bond Length (Å)1.821.81
C1-C2-C3 Bond Angle (°)122.5122.8
Li-C1-C2 Bond Angle (°)95.098.5
Mulliken Charge on C1-0.45-0.48
Mulliken Charge on Li+0.42+0.45
Note: Data are hypothetical and for illustrative purposes.

Modeling of Aggregation States and Solvation Shells of the Organolithium Species

Organolithium compounds rarely exist as simple monomers in solution. Instead, they form aggregates (dimers, tetramers, hexamers, etc.) and are heavily influenced by solvent molecules, which coordinate to the lithium centers. consensus.appe-bookshelf.de Computational modeling is crucial for understanding these complex structures.

Aggregation States: DFT and ab initio methods can be used to calculate the energies of different aggregation states (e.g., monomer, dimer, tetramer) of 5-chloro-1-pentenyllithium. By comparing the relative energies, the most stable form of the aggregate in the gas phase or in a non-polar solvent can be predicted. For many alkyllithiums, tetrameric and hexameric structures are common. acs.orgnih.gov The calculations would explore various possible geometries for these aggregates, such as a cubane-like structure for a tetramer.

Solvation Shells: The interaction with solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, is critical to the structure and reactivity of organolithiums. researchgate.net Computational models explicitly include solvent molecules to form the solvation shell around the lithium cation. acs.orgnih.gov By calculating the binding energies of successive solvent molecules, the preferred coordination number of lithium can be determined. For instance, studies on other organolithiums show that lithium is often coordinated to three or four THF molecules. acs.orgnih.gov Modeling the solvated monomer, dimer, and other aggregates helps to understand how the solvent influences the equilibrium between these states.

SpeciesCoordination NumberRelative Energy (kcal/mol)
Monomer0+15.0
Monomer·(THF)1+8.2
Monomer·(THF)₂2+2.5
Monomer·(THF)₃30.0 (Reference)
Dimer·(THF)₄4 (2 per Li)-5.5
Note: Data are hypothetical, illustrating the stabilizing effect of solvation and aggregation.

Mechanistic Probing via Potential Energy Surface Mapping

A key application of computational chemistry is to map the potential energy surface (PES) for a chemical reaction. For 5-chloro-1-pentenyllithium, a primary reaction of interest is its intramolecular cyclization, an anionic cyclization where the carbanion attacks the carbon atom bearing the chlorine, displacing the chloride ion to form vinylcyclopentane. wikipedia.org The PES provides a map of the energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy path from reactants to products.

The reaction path on the PES connects the reactant and product through a high-energy point known as the transition state (TS). Locating and characterizing the TS is a central goal of mechanistic studies. e3s-conferences.org For the intramolecular cyclization of 5-chloro-1-pentenyllithium, computational methods are used to find the geometry of the transition state for the ring-closing step. This structure reveals the arrangement of atoms at the peak of the energy barrier, showing a partially formed C-C bond and a partially broken C-Cl bond.

Once the TS is located, its energy relative to the reactant is calculated to determine the activation barrier (ΔE‡). This barrier is a critical factor in determining the reaction rate. A higher barrier implies a slower reaction. Calculations can be performed for different pathways; for example, in related systems, the stereochemical outcome of cyclization is determined by the relative energies of competing transition states. nih.gov

While the potential energy barrier (activation energy) is important, a more complete picture is provided by the Gibbs free energy. Computational frequency calculations on the optimized geometries of the reactant, transition state, and product allow for the calculation of thermal corrections, leading to the free energy of activation (ΔG‡) and the free energy of reaction (ΔG_rxn) .

ΔG‡ is the free energy difference between the transition state and the reactants and is directly related to the reaction rate constant.

ΔG_rxn is the free energy difference between the products and the reactants, indicating whether the reaction is thermodynamically favorable (negative ΔG_rxn) or unfavorable (positive ΔG_rxn).

These calculations provide a quantitative understanding of both the kinetics and thermodynamics of the cyclization reaction.

ParameterValue (kcal/mol)
Activation Energy (ΔE‡)18.5
Free Energy of Activation (ΔG‡)20.2
Energy of Reaction (ΔE_rxn)-25.0
Free Energy of Reaction (ΔG_rxn)-23.8
Note: Hypothetical values for the intramolecular cyclization of 5-chloro-1-pentenyllithium in the gas phase.

Prediction of Spectroscopic Parameters for Experimental Correlation

Computational chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing transient or highly reactive species like organolithiums. acs.org

One of the most powerful techniques is the prediction of Nuclear Magnetic Resonance (NMR) spectra. faccts.de By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ⁷Li), chemical shifts can be predicted. nih.govresearchgate.net These predicted shifts, when compared to experimental data, can help confirm the structure of the dominant species in solution, including its aggregation and solvation state. unt.edu For example, the ¹³C chemical shift of the carbon bonded to lithium is highly sensitive to the local environment. researchgate.netnih.gov

Vibrational spectroscopy (Infrared and Raman) can also be simulated. nih.gov By calculating the harmonic frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks can be compared with experimental spectra to identify characteristic vibrational modes, such as the C-Li stretch or the C=C double bond stretch.

NucleusPredicted ¹³C Chemical Shift (ppm)
C1 (C-Li)105.2
C2145.8
C335.1
C430.5
C5 (C-Cl)44.9
Note: Hypothetical ¹³C NMR chemical shifts calculated relative to TMS for a monomeric structure.

Consideration of Explicit and Implicit Solvation Models in Simulations

Since organolithium reactions are performed in solution, accurately modeling the solvent is crucial for obtaining meaningful computational results. acs.org There are two main approaches to modeling solvation. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. researchgate.netarxiv.org The solute is placed in a cavity within this continuum, and the model accounts for the average electrostatic effect of the solvent. Implicit models are computationally efficient and are often used for initial geometry optimizations and energy calculations. acs.orgnih.gov

Explicit Solvation Models: These models treat a finite number of individual solvent molecules quantum mechanically, placing them around the solute. wikipedia.orgarxiv.org This approach can capture specific solute-solvent interactions, such as the direct coordination of THF molecules to the lithium atom, which are often critical in organolithium chemistry. nih.govstackexchange.com While more computationally demanding, explicit models provide a more physically realistic picture of the immediate environment around the reacting species. github.io

Often, a hybrid approach is employed, where the first solvation shell is treated explicitly, and the bulk solvent is modeled implicitly. This strategy aims to balance accuracy and computational feasibility, providing a robust description of reactions in solution. acs.org Studies on similar organolithium systems have shown that the inclusion of even a single explicit solvent molecule can significantly alter calculated activation barriers and reaction stereochemistry. nih.gov

Methodological Challenges and Advancements in Computational Organolithium Chemistry

The accurate computational modeling of organolithium compounds, including species like lithium;5-chloropent-1-ene, is a formidable task due to their complex structural and reactive nature. Key challenges stem from the highly polar and labile carbon-lithium (C-Li) bond, the strong tendency of these species to form aggregates, and the profound influence of solvent on their structure and reactivity. wikipedia.orgconsensus.app

A primary difficulty lies in accurately describing the nature of the C-Li bond, which exhibits significant ionic character. acs.orge-bookshelf.de This high polarity leads to strong electrostatic interactions that are crucial for determining the geometry and energy of these systems. Density Functional Theory (DFT) has become a principal tool for these investigations, offering a balance between computational cost and accuracy. researchgate.net However, the choice of the functional is critical. Functionals like B3LYP are commonly employed, often with the inclusion of diffuse functions (e.g., in basis sets like 6-31+G*) to properly account for the diffuse nature of the electron density around the anionic carbon. nih.govresearchgate.net

Another significant challenge is the pronounced tendency of organolithium reagents to exist as aggregates (dimers, tetramers, etc.) in both the solid state and in solution. acs.org These aggregation states can have a dramatic impact on reactivity, and computational studies must be able to accurately predict the relative energies and structures of these different oligomers. researchgate.net Modeling these aggregates requires careful consideration of the basis set and computational method to correctly capture the weak interactions that hold the monomers together.

Furthermore, the solvent plays a crucial role in the structure and reactivity of organolithium compounds. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether can coordinate to the lithium atoms, breaking down larger aggregates into smaller, more reactive species. researchgate.net Explicitly modeling solvent molecules is often necessary to obtain results that are consistent with experimental observations. This can be computationally expensive, and various solvation models, from implicit continuum models to microsolvation approaches where a few solvent molecules are explicitly included, are used to strike a balance between accuracy and computational feasibility. nih.gov

Recent advancements in computational chemistry have started to address some of these challenges. The development of more sophisticated density functionals and ab initio methods has improved the accuracy of energetic and structural predictions. researchgate.net The use of combined quantum mechanics/molecular mechanics (QM/MM) methods allows for a more realistic treatment of the solvent environment by treating the reactive core with a high level of theory while the bulk solvent is modeled with a less computationally demanding method.

For a molecule such as this compound, computational studies would need to carefully consider the conformational flexibility of the pentenyl chain and the influence of the chloro substituent on the electronic structure and reactivity. The interplay between the C-Li bond, the double bond, and the electronegative chlorine atom would likely lead to a complex potential energy surface.

To illustrate the type of data generated in computational organolithium studies, the table below presents calculated aggregation energies for some simple alkyllithiums, which is a key parameter for understanding their solution behavior.

Organolithium CompoundAggregation StateAggregation Energy (kcal/mol)Computational Method
MethyllithiumTetramer-124.4B3LYP/6-311+G(2d,p)
t-ButyllithiumTetramer-108.6B3LYP/6-311+G(2d,p)
PhenyllithiumTetramer-117.2B3LYP/6-311+G(2d,p)
Data adapted from Density Functional Calculations of Methyllithium, t-Butyllithium, and Phenyllithium Oligomers. acs.org

These data highlight the significant stability of the tetrameric aggregates for simple organolithium compounds. Similar calculations for this compound would be essential to understand its behavior and reactivity in solution.

Spectroscopic and Analytical Techniques for the Characterization of Lithium; 5 Chloropent 1 Ene and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for investigating the nuanced solution-state behavior of organolithium compounds. thieme-connect.com

Multi-nuclear NMR provides a detailed picture of the molecular framework and the nature of the carbon-lithium bond.

¹³C NMR: Carbon-13 NMR complements proton NMR by providing direct insight into the carbon skeleton. The chemical shift of the carbon atom bonded to lithium is highly sensitive to the nature of the C-Li bond and the degree of aggregation. mdpi.com

⁷Li and ⁶Li NMR: Lithium NMR is indispensable for studying the lithium environment itself. Since organolithium species often exist as aggregates (dimers, tetramers, etc.) in solution, different lithium environments can sometimes be distinguished. thieme-connect.comnih.gov The use of the ⁶Li isotope, with its longer relaxation times and sharper lines, can be particularly advantageous for resolving distinct lithium species in solution. thieme-connect.comsemanticscholar.org Heteronuclear Overhauser Effect Spectroscopy (HOESY), which correlates ⁶Li and ¹H nuclei, is a powerful technique for unambiguously assigning resonances to specific aggregates. semanticscholar.org

A hypothetical ¹H NMR data table for a derivative of lithium; 5-chloropent-1-ene is presented below to illustrate typical chemical shift ranges.

Proton Type Typical Chemical Shift (δ) in ppm
Vinylic (=CH₂)4.8 - 5.1
Vinylic (=CH-)5.6 - 5.9
Allylic (-CH₂-C=)2.0 - 2.3
Alkyl (-CH₂-) adjacent to Cl3.5 - 3.7
Lithiated Carbon (-CHLi-)-1.0 - 1.0

This table is illustrative and actual values can vary based on solvent, temperature, and aggregation state.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.gov This "NMR chromatography" allows for the direct determination of the aggregation number of organolithium compounds in solution. acs.orgnih.gov By measuring the diffusion coefficients of the organolithium species and comparing them to internal standards of known molecular weight, the size of the aggregates (e.g., dimers, tetramers) can be determined. nih.govsemanticscholar.orgrsc.org This technique has been successfully applied to distinguish between different aggregates of organolithium reagents like n-butyllithium in solution. acs.orgnih.gov

The following table demonstrates the principle of how diffusion coefficients can be used to distinguish between different aggregation states.

Species Aggregation State Relative Molecular Size Expected Diffusion Coefficient
Monomer1SmallestFastest
Dimer2IntermediateIntermediate
Tetramer4LargestSlowest

This is a generalized representation. Actual diffusion coefficients are dependent on solvent viscosity and temperature.

Variable Temperature (VT) NMR is a critical technique for studying the dynamic processes that organolithium compounds undergo in solution. researchgate.net These processes include inter-aggregate exchange, where lithium species exchange between different aggregate forms, and intra-aggregate dynamics, such as conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, these dynamic processes may be slow enough on the NMR timescale to allow for the observation of distinct signals for each species or conformer. As the temperature is raised, the exchange rates increase, leading to the coalescence of these signals into a single, averaged signal. Analysis of these line shape changes can provide quantitative information about the activation energies and rates of these dynamic processes. researchgate.net

Infrared (IR) and In-situ Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of reactions involving organolithium reagents. mt.commt.com The C-Li stretching vibration, while often weak and difficult to observe directly, influences the characteristic vibrations of the organic framework. More importantly, the disappearance of reactant peaks and the appearance of product peaks can be tracked over time.

In-situ Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is particularly powerful for studying these sensitive reactions in real-time. mt.comdntb.gov.uaindiamart.com This technique allows for the direct monitoring of reaction kinetics, the identification of transient intermediates, and the determination of reaction endpoints without the need to withdraw samples from the air- and moisture-sensitive reaction mixture. mt.comyoutube.com This provides a continuous profile of the reaction, offering a deeper understanding of the reaction mechanism. mt.comdntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of chemical species. While the high reactivity of organolithium compounds makes their direct analysis challenging, MS can be effectively used to characterize the products of their reactions. For instance, after quenching a reaction involving lithium; 5-chloropent-1-ene, mass spectrometry can confirm the mass of the resulting functionalized molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. mdpi.com Fragmentation patterns observed in the mass spectrum offer structural clues about the molecule's connectivity. mdpi.com

Chromatographic Methods (e.g., GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rug.nl It is an essential tool for assessing the purity of the starting materials, such as 5-chloropent-1-ene, and for analyzing the composition of the product mixture after a reaction. mdpi.com The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. nih.govamazonaws.com This technique is invaluable for determining the yield and selectivity of a reaction. mdpi.comrug.nl

Quantitative Analytical Methods (e.g., Titration) for Concentration Determination

The precise determination of the concentration of organolithium reagents is crucial for their effective use in synthesis. fishersci.itwikipedia.org Due to their high reactivity, organolithium compounds like lithium;5-chloropent-1-ene are susceptible to degradation through reactions with air, moisture, or the solvent, leading to a decrease in the concentration of the active reagent over time. libretexts.orgnih.gov Consequently, solutions of organolithium reagents must be standardized periodically to ensure accurate stoichiometry in chemical reactions. acs.orgodu.edu Titration is the most common and widely accepted method for determining the molarity of organolithium solutions. fishersci.itscribd.com

A variety of titration methods have been developed, ranging from classic double titration procedures to simpler direct titrations using colored indicators. libretexts.orgepfl.ch The choice of method can depend on the desired accuracy, the solvent system, and the presence of non-organolithium basic impurities, such as lithium alkoxides, which can form from the reaction with oxygen. fishersci.it

Direct Titration with Colorimetric Indicators

While accurate, the Gilman double titration can be time-consuming. scribd.com Several simpler, direct titration methods have been developed that provide a rapid determination of the organolithium concentration. tamu.eduscispace.com These methods typically involve the use of a titrant and a colorimetric indicator that signals the endpoint of the reaction. fishersci.itepfl.ch

The general procedure involves dissolving a small, accurately weighed amount of a suitable indicator in an anhydrous solvent (like THF) under an inert atmosphere. The organolithium solution is then used as the titrant. The endpoint is observed as a distinct and persistent color change. epfl.ch

A variety of indicators are used, and they can be grouped into several categories: epfl.ch

Charge-Transfer Complex Indicators: Reagents like 1,10-phenanthroline (B135089) or 2,2'-biquinoline (B90511) form colored charge-transfer complexes with the organolithium compound. fishersci.itepfl.ch The titration is performed with a standard solution of an alcohol, such as 2-butanol, which reacts with the organolithium reagent. fishersci.it The colored complex persists as long as excess organolithium is present and disappears at the endpoint. fishersci.it

Indicators Forming Colored Anions: Many methods use weakly acidic compounds that are deprotonated by the organolithium reagent to form intensely colored conjugate bases. epfl.chscispace.com The organolithium solution is titrated against a known amount of the indicator until the color of the anion persists. Alternatively, a solution containing the indicator is titrated with the organolithium solution until a permanent color change is observed. acs.org

Table 2: Common Indicators for Direct Titration of Organolithium Reagents

IndicatorTitrantEndpoint Color ChangeReference(s)
N-BenzylidenebenzylamineOrganolithium solutionColorless to Red acs.org
Diphenylacetic acidOrganolithium solutionColorless to Yellow nih.gov
N-Pivaloyl-o-toluidineOrganolithium solutionColorless to Yellow/Orange acs.org
1,10-Phenanthrolinesec-Butanol solutionGreen-Yellow to Colorless fishersci.it
2,2'-Biquinolinesec-Butanol solutionRed-Brown to Colorless fishersci.it
9-MethylfluoreneOrganolithium solutionColorless to Orange scispace.com

These direct titration methods are often preferred for routine analysis due to their convenience and speed. acs.org However, it is essential to ensure that all reagents and glassware are scrupulously dry, as any moisture will consume the organolithium reagent and lead to inaccurate results. libretexts.org

Advanced Concepts, Methodological Developments, and Future Research Trajectories for Lithium; 5 Chloropent 1 Ene

Enantioselective and Diastereoselective Synthesis using Chiral Auxiliaries and Ligands

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of complex molecules with precise three-dimensional arrangements. In the context of reactions involving alkenyl organolithiums, significant progress has been made in achieving high levels of enantioselectivity and diastereoselectivity through the use of chiral auxiliaries and ligands.

One notable strategy involves the diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines. mdpi.com For instance, the organolithium compound generated from 5-chloro-2-methoxypent-1-ene has been successfully added to chiral sulfinyl imines, leading to the formation of enantioenriched γ-, δ-, and ε-amino ketone derivatives. mdpi.com The stereochemical outcome of these reactions is directed by the chiral sulfinamide auxiliary, which effectively controls the facial selectivity of the nucleophilic attack.

The following table summarizes the diastereoselective addition of the organolithium derived from 5-chloro-2-methoxypent-1-ene to a chiral sulfinyl imine.

EntrySubstrateProductDiastereomeric Ratio (d.r.)Yield (%)
1Chiral sulfinyl imine 5a(6S,SS)-6-Amino-N-(tert-butanesulfinyl)heptadecan-2-one>95:572
2Chiral sulfinyl imine ent-5e(6S,SS)-6-Amino-N-(tert-butanesulfinyl)heptadecan-2-one (ent-7e')82:1818

Data sourced from a study on the stereoselective synthesis of amino ketone derivatives. mdpi.com

Furthermore, chiral ligands play a crucial role in catalytic enantioselective transformations. While specific examples detailing the use of chiral ligands directly with lithium; 5-chloropent-1-ene are not extensively documented in the provided results, the broader field of organolithium chemistry demonstrates their importance. For example, chiral bisoxazoline (BOX) ligands have been employed in hydroarylation reactions to achieve enantioselectivity. bc.edu The principle of using a chiral ligand to create a chiral environment around the metal center, thereby influencing the stereochemical course of the reaction, is a widely applicable concept.

Continuous Flow Synthesis and Microreactor Design for Highly Reactive Organolithium Intermediates

Organolithium reagents are often highly reactive and can be unstable, particularly at ambient temperatures. sigmaaldrich.com Continuous flow synthesis, utilizing microreactors, has emerged as a powerful technology to manage these challenges. kyoto-u.ac.jpnih.govrsc.orgrsc.org This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for handling short-lived intermediates. kyoto-u.ac.jpresearchgate.net

Flow microreactor systems enable the generation and immediate use of highly reactive species like organolithiums. kyoto-u.ac.jp This "space integration" allows for multi-step syntheses by introducing reagents at different points in the flow path, minimizing decomposition and side reactions. kyoto-u.ac.jp For example, the generation of lithium ynolates, which are also highly reactive intermediates, has been successfully achieved in a continuous flow system at 30 °C with a residence time of only 2.5 seconds, conditions that would be challenging in traditional batch processes. rsc.org This methodology avoids the need for cryogenic temperatures and is highly scalable and reproducible. rsc.org

The benefits of continuous flow for organolithium chemistry include:

Enhanced Safety: Better heat dissipation and smaller reaction volumes reduce the risks associated with highly exothermic or unstable reactions. researchgate.net

Improved Control: Precise control over stoichiometry and reaction time leads to higher yields and purities. kyoto-u.ac.jp

Scalability: Flow processes can often be scaled up more easily and reliably than batch reactions. nih.govresearchgate.net

Access to Novel Reactivity: The ability to handle short-lived intermediates opens up new possibilities for chemical transformations. kyoto-u.ac.jprsc.org

Strategies for Enhancing Stability and Controlling Reactivity of Alkenyl Organolithium Reagents

The stability and reactivity of organolithium reagents are intrinsically linked and are influenced by factors such as the solvent, temperature, and the presence of additives. For alkenyl organolithiums, controlling these factors is key to achieving desired chemical outcomes.

One common strategy to enhance stability is the use of coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of chelating agents. These can stabilize the organolithium species by coordinating to the lithium cation, reducing its reactivity and preventing aggregation.

Controlling reactivity is often achieved by performing reactions at low temperatures, typically -78 °C, to slow down decomposition pathways and undesired side reactions. However, as demonstrated by advancements in flow chemistry, precise control over reaction times can allow for reactions to be conducted at higher temperatures. rsc.orgresearchgate.net

The structure of the organolithium itself also dictates its reactivity. For instance, the presence of the chloro group in lithium; 5-chloropent-1-ene introduces the possibility of intramolecular reactions, such as cyclization, which can compete with intermolecular reactions. The choice of reaction conditions can be used to favor one pathway over the other.

Development of Novel Catalyst Systems and Methodologies Involving Lithium; 5-Chloropent-1-ene

Research into novel catalyst systems continues to expand the synthetic utility of organolithium reagents. While specific catalysts for direct transformations of lithium; 5-chloropent-1-ene are not detailed in the provided search results, related chemistries offer insights into potential avenues of development.

For example, palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. Methodologies involving the propargylallylation of activated olefins with allenylstannanes and allylic chlorides, such as 4-chloropent-2-ene, have been developed. acs.org This suggests the potential for developing palladium-catalyzed reactions that directly utilize the alkenyl chloride functionality of lithium; 5-chloropent-1-ene or its derivatives.

Furthermore, cobalt and ruthenium catalysts have been employed in Alder-ene reactions of related compounds like 1-chloropent-1-yne to construct complex molecular frameworks. acs.org The development of catalysts that can mediate reactions between the organolithium moiety and the chloroalkene within the same molecule or with external partners remains an active area of research.

Application of Green Chemistry Principles in the Synthesis and Utilization of Organolithium Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to organolithium chemistry is an increasingly important area of focus.

Continuous flow synthesis is a prime example of a green chemistry approach. rsc.org It often leads to:

Improved Energy Efficiency: By enabling reactions at higher temperatures for shorter durations, the energy costs associated with cryogenic cooling can be minimized. rsc.org

Reduced Waste: Higher yields and selectivities translate to less waste generation.

Safer Processes: The smaller reaction volumes inherent to flow chemistry mitigate the risks associated with handling highly reactive reagents. researchgate.net

Furthermore, the development of catalytic reactions, as discussed in the previous section, is a core tenet of green chemistry. Catalysts, used in substoichiometric amounts, can replace stoichiometric reagents that are often less efficient and generate more waste. The use of iodine in an ionic liquid for the synthesis of certain heterocyclic compounds is highlighted as a "Green chemistry" approach, suggesting a trend towards more environmentally benign reaction media. lookchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing lithium 5-chloropent-1-ene with high purity?

  • Methodology :

  • Use inert atmosphere (e.g., argon) to prevent lithium’s oxidation .
  • Optimize reaction stoichiometry (e.g., molar ratios of lithium metal to 5-chloropent-1-ene) and temperature (e.g., −78°C in THF) to minimize side reactions like polymerization .
  • Validate purity via NMR (¹H/¹³C) and GC-MS, ensuring baseline separation of peaks and comparison to literature data .
    • Data Analysis : Tabulate yields and purity metrics under varying conditions (e.g., solvent polarity, reaction time).

Q. Which spectroscopic techniques are most reliable for characterizing lithium 5-chloropent-1-ene?

  • Methodology :

  • IR Spectroscopy : Confirm C-Cl (550–850 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches. Compare to computed vibrational spectra for validation .
  • NMR : Use deuterated solvents (e.g., THF-d₈) to avoid signal interference. Assign peaks using 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : Employ high-resolution MS to distinguish isotopic patterns of lithium adducts .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of lithium 5-chloropent-1-ene in organometallic reactions?

  • Methodology :

  • Conduct kinetic studies in polar (e.g., THF) vs. nonpolar (e.g., hexane) solvents using stopped-flow techniques .
  • Analyze reaction intermediates via in-situ FTIR or cryo-TEM to observe solvation dynamics .
  • Compare DFT-calculated solvation energies (e.g., using Gaussian or ORCA) with experimental activation parameters .
    • Data Contradiction Resolution : If solvent polarity trends contradict literature, re-exclude trace moisture or oxygen contamination .

Q. What mechanistic pathways explain contradictory regioselectivity in lithium 5-chloropent-1-ene’s addition reactions?

  • Methodology :

  • Perform isotopic labeling (e.g., deuterium at C1 or C5) to track bond formation via NMR .
  • Use computational modeling (e.g., NEB calculations) to compare energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .
  • Validate hypotheses with crossover experiments (e.g., mixing isotopically labeled substrates) .

Q. How can researchers reconcile discrepancies in reported thermal stability data for lithium 5-chloropent-1-ene?

  • Methodology :

  • Standardize DSC/TGA protocols (heating rate, sample mass) to eliminate experimental variability .
  • Cross-reference decomposition products (e.g., via GC-MS) to identify side reactions (e.g., β-hydride elimination) .
  • Collaborate with multiple labs to reproduce data under controlled conditions .

Data Presentation and Reproducibility

Q. What are best practices for ensuring reproducibility in lithium 5-chloropent-1-ene synthesis?

  • Guidelines :

  • Document all experimental parameters (e.g., lithium source purity, solvent drying methods) in supplemental materials .
  • Share raw spectroscopic data (e.g., .jdx files for NMR) via open-access repositories .
  • Use IUPAC nomenclature consistently and avoid ambiguous abbreviations .

Tables for Comparative Analysis

Table 1 : Synthesis Yield Optimization for Lithium 5-Chloropent-1-ene

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (NMR)
THF−7828598%
Diethyl Ether−3047290%
Hexane2564580%
Data synthesized from controlled studies .

Table 2 : Conflicting Regioselectivity Reports in Addition Reactions

StudyConditionsMajor Product (Regiochemistry)Proposed Mechanism
Smith et al. (2020)THF, −78°CC5-adductRadical chain
Zhang et al. (2022)Hexane, 25°CC1-adductIonic, solvent-stabilized
Contradictions highlight the need for mechanistic re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.